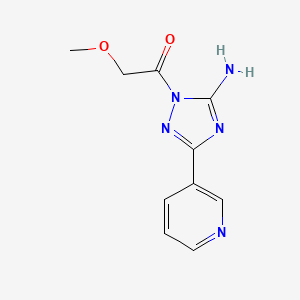
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as MAPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAPTA belongs to the family of triazole compounds, which have shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to the induction of apoptosis in cancer cells and the suppression of inflammation in immune cells.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in cells. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to the suppression of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, there are also limitations to its use. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a relatively new compound, and its potential side effects and toxicity are not fully understood. Further research is needed to fully evaluate its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of new cancer therapies. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Additionally, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine could be further studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Overall, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown potential in various fields of medicine, and further research could lead to the development of new therapies and treatments.
Synthesemethoden
The synthesis of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves a series of chemical reactions, starting with the reaction of 3-pyridinecarboxaldehyde and hydrazine hydrate to form 3-pyridinylhydrazine. This intermediate is then reacted with methyl 3-oxobutanoate to form 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Wissenschaftliche Forschungsanwendungen
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in cancer research, where it has been found to induce apoptosis (programmed cell death) in cancer cells. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-6-8(16)15-10(11)13-9(14-15)7-3-2-4-12-5-7/h2-5H,6H2,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQKFSKHKHNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)


![1-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5856089.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)



![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)